molecular formula C24H35NO3 B14698243 (16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one CAS No. 26013-80-9

(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

Cat. No.: B14698243
CAS No.: 26013-80-9
M. Wt: 385.5 g/mol
InChI Key: MBKCNWRXKQJVAT-FOCLMDBBSA-N
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Description

The compound (16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one is a complex organic molecule with a unique structure It features a cyclopenta[a]phenanthrene core, which is a fused ring system, and includes functional groups such as a hydroxy group, a morpholinylmethylidene group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the hydroxy group: This is often done via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Addition of the morpholinylmethylidene group: This step involves the reaction of the core structure with morpholine and a suitable aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or other reduced derivatives.

    Substitution: The morpholinylmethylidene group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with different substituents replacing the morpholinylmethylidene group.

Scientific Research Applications

(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with DNA or RNA: Influencing gene expression or protein synthesis.

    Modulating signaling pathways: Affecting pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one: can be compared with similar compounds, such as:

    Steroids: Compounds with a similar cyclopenta[a]phenanthrene core but different functional groups.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

    Hydroxy compounds: Molecules with hydroxy groups but different core structures.

The uniqueness of This compound

Properties

CAS No.

26013-80-9

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C24H35NO3/c1-23-7-5-18(26)14-17(23)3-4-19-20(23)6-8-24(2)21(19)13-16(22(24)27)15-25-9-11-28-12-10-25/h3,15,18-21,26H,4-14H2,1-2H3/b16-15+

InChI Key

MBKCNWRXKQJVAT-FOCLMDBBSA-N

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\N5CCOCC5)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CN5CCOCC5)C4=O)C)O

Origin of Product

United States

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